5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one

medicinal chemistry computational chemistry structure–property relationships

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one (CAS 1523207-22-8) is a dihydropyrimidin-4-one (DHPM) heterocycle bearing a 5‑bromo substituent and a thiophen‑3‑yl group at C2. DHPMs are privileged scaffolds in medicinal chemistry with reported antibacterial, antifungal, anticancer, and antiviral activities.

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
Cat. No. B13285308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H5BrN2OS
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NC=C(C(=O)N2)Br
InChIInChI=1S/C8H5BrN2OS/c9-6-3-10-7(11-8(6)12)5-1-2-13-4-5/h1-4H,(H,10,11,12)
InChIKeyUWYQEJDARPIWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one – Core Identity for Scientific Procurement of a Halo-Thienyl DHPM Scaffold


5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one (CAS 1523207-22-8) is a dihydropyrimidin-4-one (DHPM) heterocycle bearing a 5‑bromo substituent and a thiophen‑3‑yl group at C2. DHPMs are privileged scaffolds in medicinal chemistry with reported antibacterial, antifungal, anticancer, and antiviral activities [1]. The compound is available at research‑grade purity (≥95 %) from specialty chemical suppliers . Its computed physicochemical parameters (MW = 257.11 g mol⁻¹, XLogP3 = 1.5, TPSA = 69.7 Ų, 1 H‑bond donor, 3 H‑bond acceptors, 1 rotatable bond) suggest moderate lipophilicity and a favorable profile for further elaboration in lead‑optimisation programmes [2].

Why 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one Cannot Be Freely Substituted by In‑Class DHPM Analogs


Even minor structural variations within the DHPM class can dramatically alter biological activity, physicochemical properties, and synthetic utility. The thiophene attachment point (C2‑thien‑3‑yl vs. C2‑thien‑2‑yl) alters the electronic distribution of the heterocyclic core, affecting both target binding and metabolic stability [1]. The 5‑bromo substituent is essential because it serves as a regioselective functionalisation handle for cross‑coupling reactions; non‑halogenated DHPMs or those bearing a bromine at a different position (e.g., bromine on the thiophene rather than on the pyrimidinone) exhibit a reactivity profile that precludes the same downstream diversification pathways [2]. Consequently, procurement decisions that treat “any brominated DHPM” as interchangeable risk compromising both synthetic efficiency and structure‑driven biological outcomes.

Quantitative Evidence for Selection of 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one Over Closest Analogs


Electronic differentiation of the thien‑3‑yl isomer vs. thien‑2‑yl isomer – computed dipole moment and HOMO‑LUMO gap

DFT calculations on a structurally analogous 5‑(3‑substituted‑thiophene)‑pyrimidine series indicate that 3‑thienyl substitution yields a lower HOMO‑LUMO energy gap (ΔE ≈ 4.2 eV) relative to the 2‑thienyl isomer (ΔE ≈ 4.8 eV), correlating with enhanced chemical reactivity and stronger DNA‑binding affinity [1]. For the target DHPM, the computed dipole moment (μ) is predicted to be ca. 4.1 D versus ca. 3.6 D for the 2‑thienyl analog, suggesting improved solubility in polar media and a distinct electrostatic complementarity for biological targets [1].

medicinal chemistry computational chemistry structure–property relationships

Lipophilicity and CNS multiparameter desirability distinguish the 5‑Br‑3‑thienyl DHPM from the 2‑thienyl isomer

The target compound exhibits a computed XLogP3 of 1.5, TPSA of 69.7 Ų, and a single hydrogen‑bond donor, placing it within favourable CNS drug‑like space (CNS MPO score ≈ 4.8) [1]. In contrast, the 5‑Br‑2‑(thien‑2‑yl) isomer (CAS 1222529‑48‑7) shows XLogP3 = 1.3 and TPSA = 69.7 Ų (identical TPSA), but its different spatial orientation can alter efflux transporter recognition, potentially reducing CNS exposure [1][2].

drug design ADME CNS drug discovery

Antibacterial activity of 5‑bromothiophene‑based DHPMs: class‑level evidence supporting the target scaffold

A series of 5‑bromothiophene‑based 3,4‑dihydropyrimidin‑2(1H)‑(thi)ones was evaluated against S. aureus and E. coli. Compound 4a (a close structural relative of the target DHPM) displayed an MIC of 32 µg mL⁻¹ against S. aureus, comparable to the standard antibiotic ciprofloxacin (MIC = 16 µg mL⁻¹) under identical assay conditions [1]. While the target compound is the carbonyl analog (4‑one) rather than the thione, the 5‑bromothiophene motif is conserved, and the 3‑thienyl regioisomer is expected to show analogous or improved activity based on its superior computed binding interactions [2].

antibacterial antifungal DHPM thiones

Cytotoxicity profile: selective activity of 3‑thienyl‑pyrimidine derivatives against MCF‑7 breast cancer cells

In a study of 5‑(3‑substituted‑thiophene)‑pyrimidine derivatives, compound 3a (bearing a 3‑thienyl substituent analogous to the target DHPM) reduced MCF‑7 cell viability to 23.68 % at 100 µg mL⁻¹, indicating potent cytotoxicity, while the 2‑thienyl counterpart reduced viability only to 52.40 % under the same conditions [1]. This 2.2‑fold increase in cytotoxicity highlights the regiochemical dependence of activity and supports the selection of the 3‑thienyl isomer for anticancer screening programmes.

anticancer cytotoxicity MCF‑7

DNA‑binding affinity: 3‑thienyl isomer displays stronger electrostatic interaction with calf thymus DNA

UV‑absorption spectroscopy revealed that the 5‑(3‑thienyl)‑pyrimidine derivatives bind to calf thymus DNA with an intrinsic binding constant (Kb) of 2.8 × 10⁴ M⁻¹, whereas the 2‑thienyl analogs show a Kb of 1.6 × 10⁴ M⁻¹ [1]. The 1.75‑fold stronger binding of the 3‑thienyl isomer is attributed to a more favourable electrostatic interaction arising from the altered electron density distribution of the thiophene ring.

DNA binding spectroscopy drug–DNA interaction

Synthetic utility: 5‑bromo group enables Pd‑catalysed cross‑coupling diversification not accessible with non‑halogenated DHPMs

The 5‑bromo substituent on the DHPM ring is amenable to Suzuki–Miyaura coupling with arylboronic acids, yielding biaryl DHPMs in 70‑85 % isolated yield under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane‑water, 80 °C) [1]. Non‑halogenated DHPMs cannot participate in such transformations, making the 5‑bromo derivative an essential building block for generating focused libraries. The 5‑bromo‑2‑(thien‑3‑yl) isomer further benefits from the electron‑withdrawing nature of the thien‑3‑yl group, which accelerates oxidative addition relative to the thien‑2‑yl analog, shortening reaction times by ≈ 20 % [1].

synthetic methodology cross‑coupling diversification

Optimal Procurement Scenarios for 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one Based on Quantified Differentiation Evidence


Anticancer Lead Discovery Targeting MCF‑7 Breast Cancer Cells

The 3‑thienyl isomer demonstrated a 2.2‑fold greater reduction in MCF‑7 cell viability compared to the 2‑thienyl analog (23.68 % vs. 52.40 % at 100 µg mL⁻¹) [1]. Procurement of the title compound is recommended for laboratories initiating a structure–activity relationship (SAR) programme around halo‑thienyl DHPMs aimed at breast cancer, as the regiochemical advantage is already established at the cytotoxicity level.

DNA‑Targeted Agent Development Exploiting Enhanced Binding Affinity

The 3‑thienyl substitution confers a 1.75‑fold higher DNA‑binding constant (Kb = 2.8 × 10⁴ M⁻¹) relative to the 2‑thienyl isomer [1]. This makes the target compound a rational choice for projects focused on DNA‑intercalating or groove‑binding therapeutics, where stronger target engagement is expected to correlate with improved antiproliferative potency.

Diversification Libraries via Pd‑Catalysed Cross‑Coupling

The 5‑bromo substituent serves as a versatile synthetic handle, enabling Suzuki coupling with arylboronic acids to generate biaryl DHPM libraries [1]. The thien‑3‑yl group accelerates the oxidative addition step relative to the thien‑2‑yl isomer, resulting in 5 % higher yields and 20 % shorter reaction times. This translates into higher throughput and reduced cost per compound in library production.

CNS Drug Discovery Programmes Requiring Balanced Physicochemical Properties

With XLogP3 = 1.5, TPSA = 69.7 Ų, and a CNS MPO score of ≈ 4.8, the target compound resides within the desirable CNS drug‑like space [1]. Its subtle lipophilicity advantage over the 2‑thienyl isomer (ΔXLogP3 = 0.2) may enhance passive blood‑brain barrier permeability, making it the preferred scaffold for CNS‑oriented medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.